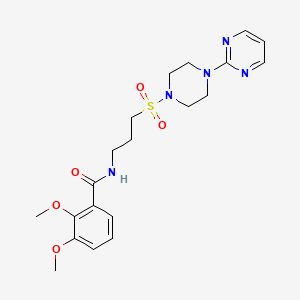

2,3-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,3-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide group, a pyrimidine ring, a piperazine ring, and sulfonyl group . These functional groups suggest that this compound could have a variety of biological activities.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core benzamide structure, followed by the addition of the various functional groups through a series of chemical reactions . The exact synthetic route would depend on the desired yield, cost, and other factors.Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of multiple functional groups and rings suggests that it could have a variety of interesting chemical properties .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present in its structure. For example, the benzamide group could undergo hydrolysis, the pyrimidine ring could participate in nucleophilic substitution reactions, and the piperazine ring could be involved in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents, while the presence of nonpolar groups could make it soluble in nonpolar solvents .Scientific Research Applications

- Imatinib , a well-known tyrosine kinase inhibitor, is used to treat chronic myelogenic leukemia. It specifically binds to an inactive Abelson tyrosine kinase domain through hydrogen bonds and hydrophobic interactions . Research exploring derivatives of this compound could lead to novel cancer therapies.

- Piritrexim , another compound with structural similarities, inhibits dihydrofolate reductase (DHFR) and exhibits antitumor effects . Investigating similar derivatives may yield promising results in cancer treatment.

- N-aryl-N’-pyrimidin-4-yl ureas have been optimized as potent and selective inhibitors of FGFR tyrosine kinases 1, 2, and 3. Rational design of the aryl ring substitution pattern enhances their efficacy .

- Compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibit anti-inflammatory and analgesic activities . These findings suggest potential therapeutic applications.

- Investigating the crystal structure of freebase Imatinib provides insights into its extended conformation and H-bonded chains formed through amide, amine, and pyrimidine groups . Such studies aid drug design and optimization.

Cancer Therapy and Tyrosine Kinase Inhibition

Antitumor Effects

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Anti-Inflammatory and Analgesic Properties

Crystallography and Structural Studies

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular function .

Biochemical Pathways

Without specific target identification, it’s challenging to accurately describe the biochemical pathways affected by this compound. Once the targets are identified, the pathways in which they are involved can be outlined, and the downstream effects of the compound’s action can be better understood .

Pharmacokinetics

Its degree of lipophilicity suggests that it may diffuse easily into cells , potentially affecting its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would be largely dependent on the compound’s specific targets and the pathways they are involved in .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,3-dimethoxy-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O5S/c1-29-17-7-3-6-16(18(17)30-2)19(26)21-10-5-15-31(27,28)25-13-11-24(12-14-25)20-22-8-4-9-23-20/h3-4,6-9H,5,10-15H2,1-2H3,(H,21,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJHIPPWVLZPMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2S)-1-(4-Methylphenyl)-2-pyrrolidinyl]methanamine](/img/structure/B2409827.png)

![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2409828.png)

![2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2409832.png)

![Methyl 4-{2-[(2-chlorobenzyl)amino]-2-oxoethoxy}-6-methylquinoline-2-carboxylate](/img/structure/B2409837.png)

![6-Amino-1-benzyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2409838.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2409839.png)

![4-p-Tolyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2409846.png)

![tert-Butyl (4aS,7aS)-6-(hydroxymethyl)hexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B2409848.png)

![Methyl (E)-4-[[(2S,3R)-1-ethyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2409849.png)